molecular formula C8H5BrN2O2 B12871661 2-Bromobenzo[d]oxazole-4-carboxamide

2-Bromobenzo[d]oxazole-4-carboxamide

Cat. No.: B12871661
M. Wt: 241.04 g/mol
InChI Key: HEKPFVBLAFGYBJ-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-4-carboxamide is a brominated heterocyclic compound featuring a benzo[d]oxazole core substituted with a bromine atom at position 2 and a carboxamide group at position 4. Benzo[d]oxazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C8H5BrN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12)

InChI Key

HEKPFVBLAFGYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with a suitable brominated carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with bromomalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods: Industrial production of 2-Bromobenzo[d]oxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects

  • Bromine placement (C2 vs. C4) alters electronic properties. For example, bromine at C2 (target compound) may deactivate the aromatic ring differently compared to C4-substituted analogs, influencing electrophilic substitution reactivity .
  • Carboxamide at C4 (target) offers hydrogen-bonding capability and metabolic stability, contrasting with the carboxylic acid () or aldehyde () groups in other derivatives .

Aldehyde (): Highly reactive for nucleophilic additions (e.g., forming Schiff bases) but prone to oxidation . Carboxylic Acid (): Enables salt formation (e.g., with amines) or esterification for prodrug development .

Molecular Weight and Bulk

  • The benzyl-substituted analog () has a higher molecular weight (288.14) and increased lipophilicity, which may improve membrane permeability in biological systems .

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